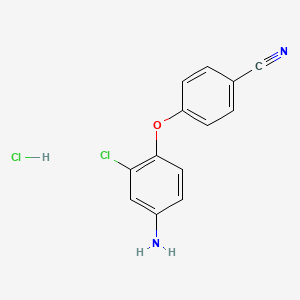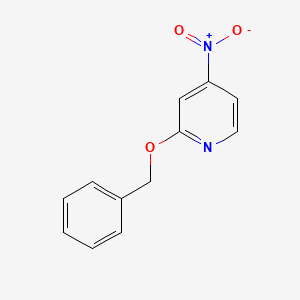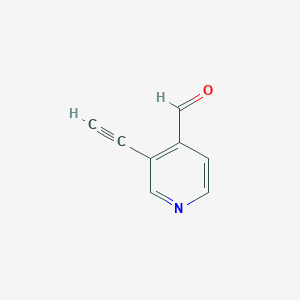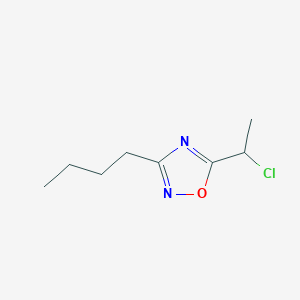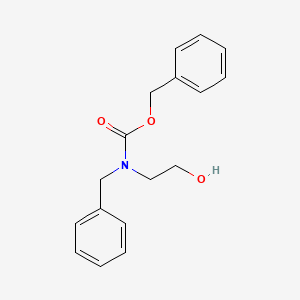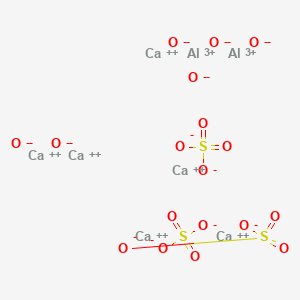
5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole (CEPO) is a heterocyclic organic compound that is widely used in scientific research and laboratory experiments. CEPO is a versatile compound with a wide range of applications, including the synthesis of novel compounds, the study of the mechanism of action of drugs, and the investigation of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Functionalization
The chemical properties of 1,2,4-oxadiazole derivatives have been extensively studied, revealing their versatility in synthetic chemistry. For instance, the synthesis of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan explores the acylation of amino groups, oxidation to azo and nitro groups, and reactions of the chloromethyl group with N- and S-nucleophilic reagents, demonstrating the multifunctional nature of these compounds in chemical synthesis (Stepanov et al., 2019).
Pharmacological Potential
The pharmacological landscape of 1,2,4-oxadiazole derivatives is rich and varied, with significant research indicating their potential in medicinal chemistry. A study on anti-inflammatory and anti-thrombotic properties of certain 1,3,4-oxadiazole derivatives highlighted their effectiveness, potentially paving the way for new anti-inflammatory pharmaceuticals (Basra et al., 2019).
Anticancer Applications
The role of 1,2,4-oxadiazole derivatives in the development of anticancer agents is underscored by research identifying novel apoptosis inducers. A specific compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, demonstrated activity against breast and colorectal cancer cell lines, indicating the potential for these compounds in cancer therapy (Zhang et al., 2005).
Material Science and Luminescence
In material science, 1,2,4-oxadiazole derivatives exhibit photoluminescent properties, making them suitable for applications in organic light-emitting devices (OLEDs). The synthesis and study of mesomorphic behavior and photoluminescent properties of new mesogens containing 1,3,4-oxadiazole fluorophore revealed their potential in creating materials with wide mesomorphic temperature ranges and strong blue fluorescence emission, highlighting their application in the field of advanced materials (Han et al., 2010).
Corrosion Inhibition
The utility of 1,2,4-oxadiazole derivatives extends to the field of corrosion inhibition, where they have been found to effectively protect metals against corrosion in acidic environments. This is particularly relevant in industrial applications where metal longevity is critical (Ammal et al., 2018).
properties
IUPAC Name |
5-(1-chloroethyl)-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCEHOTWIZDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216784 | |
| Record name | 5-(1-Chloroethyl)-3-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119738-09-9 | |
| Record name | 5-(1-Chloroethyl)-3-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119738-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Chloroethyl)-3-(1-methylethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



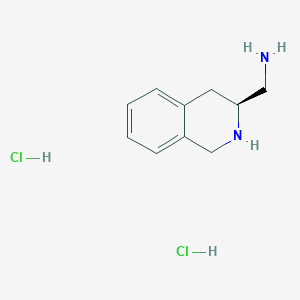
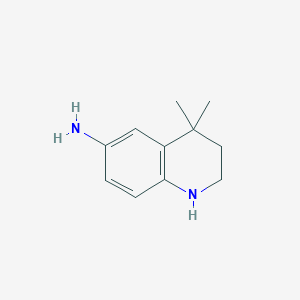


![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3365023.png)
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3365028.png)
